

# An In-depth Technical Guide to Trichlorovinylsilane: Chemical Properties and Reactivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Trichlorovinylsilane*

Cat. No.: *B1218785*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Trichlorovinylsilane** (TCVS), a prominent organosilicon compound, serves as a critical precursor and versatile building block in a multitude of applications, ranging from silicone polymer synthesis to surface modification of inorganic materials. Its unique molecular architecture, featuring a reactive vinyl group and three hydrolyzable chlorine atoms bonded to a central silicon atom, dictates its distinct chemical behavior. This technical guide provides a comprehensive overview of the fundamental chemical properties and reactivity of **trichlorovinylsilane**, offering insights for researchers, scientists, and professionals in drug development and materials science. The document summarizes key quantitative data, outlines detailed experimental protocols for its principal reactions, and employs visualizations to elucidate reaction pathways and experimental workflows.

## Chemical Properties of Trichlorovinylsilane

**Trichlorovinylsilane** is a colorless to pale yellow fuming liquid at room temperature, characterized by a sharp, pungent odor reminiscent of hydrochloric acid.<sup>[1][2]</sup> It is a volatile and moisture-sensitive compound that readily undergoes hydrolysis upon contact with water.<sup>[1]</sup>

## Quantitative Data

The key physicochemical properties of **trichlorovinylsilane** are summarized in the table below for easy reference and comparison.

| Property                              | Value                                                            | Reference(s)                                                |
|---------------------------------------|------------------------------------------------------------------|-------------------------------------------------------------|
| Molecular Formula                     | $C_2H_3Cl_3Si$                                                   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight                      | 161.49 g/mol                                                     | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Boiling Point                         | 90-93 °C                                                         | <a href="#">[1]</a> <a href="#">[5]</a>                     |
| Melting Point                         | -95 °C                                                           | <a href="#">[5]</a> <a href="#">[6]</a>                     |
| Density                               | 1.27 - 1.28 g/cm <sup>3</sup> at 25 °C                           | <a href="#">[1]</a> <a href="#">[5]</a>                     |
| Refractive Index (n <sub>20/D</sub> ) | 1.436                                                            | <a href="#">[5]</a> <a href="#">[7]</a>                     |
| Vapor Pressure                        | 60 mmHg at 23 °C                                                 | <a href="#">[5]</a> <a href="#">[7]</a>                     |
| Vapor Density                         | >1 (vs. air)                                                     | <a href="#">[5]</a> <a href="#">[7]</a>                     |
| Flash Point                           | 10 °C (50 °F) - closed cup                                       | <a href="#">[7]</a>                                         |
| Solubility                            | Soluble in most organic solvents; reacts with water and alcohol. | <a href="#">[1]</a> <a href="#">[2]</a>                     |

## Reactivity of Trichlorovinylsilane

The reactivity of **trichlorovinylsilane** is dominated by the presence of the silicon-chlorine bonds and the vinyl group. The silicon atom is highly electrophilic, making it susceptible to nucleophilic attack, while the vinyl group can participate in polymerization and hydrosilylation reactions.

## Hydrolysis

**Trichlorovinylsilane** reacts violently with water, and even atmospheric moisture, in an exothermic hydrolysis reaction. This process leads to the stepwise replacement of the chlorine atoms with hydroxyl groups, forming vinylsilanetriol ( $CH_2=CHSi(OH)_3$ ) and liberating hydrogen chloride (HCl) gas.[\[1\]](#)[\[8\]](#)[\[9\]](#) The newly formed silanol groups are highly reactive and readily undergo condensation to form polysiloxane networks, which can be linear, cyclic, or cross-

linked polymers.[\[10\]](#) This reactivity is the basis for its use in forming silicone polymers and as a coupling agent.[\[9\]](#)[\[11\]](#)

#### Experimental Protocol: Controlled Hydrolysis of **Trichlorovinylsilane**

Objective: To demonstrate the controlled hydrolysis of **trichlorovinylsilane** and the formation of a polysiloxane gel.

#### Materials:

- **Trichlorovinylsilane** (99%)
- Anhydrous isopropanol
- Deionized water
- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Condenser
- Nitrogen inlet
- Heating mantle

#### Procedure:

- Under a nitrogen atmosphere, add 100 mL of anhydrous isopropanol to a 250 mL round-bottom flask equipped with a magnetic stirrer.
- Slowly add 16.15 g (0.1 mol) of **trichlorovinylsilane** to the isopropanol with vigorous stirring.
- In a dropping funnel, prepare a solution of 5.4 g (0.3 mol) of deionized water in 50 mL of isopropanol.

- Add the water/isopropanol solution dropwise to the **trichlorovinylsilane** solution over a period of 30 minutes. An immediate white precipitate or fuming of HCl may be observed.
- After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
- Gently heat the mixture to 60 °C and maintain for 1 hour to promote condensation of the silanol groups.
- Cool the reaction mixture to room temperature. The formation of a viscous liquid or a gel indicates the formation of a vinyl-functionalized polysiloxane.
- The solvent can be removed under reduced pressure to yield the final polysiloxane product.

## Reaction with Nucleophiles

The electrophilic silicon center in **trichlorovinylsilane** readily reacts with a variety of nucleophiles, leading to the substitution of the chlorine atoms.[\[10\]](#)

- Alcohols: Reaction with alcohols (alkanolysis) yields alkoxy silanes. For example, with ethanol, it forms vinyltriethoxysilane. This reaction also produces HCl.
- Amines: Amines react to form aminosilanes. The reaction is typically carried out in the presence of a tertiary amine to act as an HCl scavenger.
- Grignard Reagents: Organometallic reagents like Grignard reagents (RMgX) react to form new silicon-carbon bonds, allowing for the introduction of various organic groups onto the silicon atom.[\[1\]](#)

Experimental Protocol: Reaction of **Trichlorovinylsilane** with a Grignard Reagent

Objective: To synthesize vinyl-substituted silane by reacting **trichlorovinylsilane** with phenylmagnesium bromide.

Materials:

- **Trichlorovinylsilane** (99%)
- Magnesium turnings

- Bromobenzene
- Anhydrous diethyl ether
- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Nitrogen inlet
- Magnetic stirrer

**Procedure:**

- Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
- Place 2.43 g (0.1 mol) of magnesium turnings in the flask.
- Add 50 mL of anhydrous diethyl ether to the flask.
- In the dropping funnel, dissolve 15.7 g (0.1 mol) of bromobenzene in 50 mL of anhydrous diethyl ether.
- Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the Grignard reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.
- After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
- Cool the Grignard solution to 0 °C in an ice bath.
- In a separate dropping funnel, dissolve 16.15 g (0.1 mol) of **trichlorovinylsilane** in 50 mL of anhydrous diethyl ether.

- Add the **trichlorovinylsilane** solution dropwise to the stirred Grignard reagent at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
- The crude product can be purified by fractional distillation under reduced pressure to yield vinyltriphenylsilane.

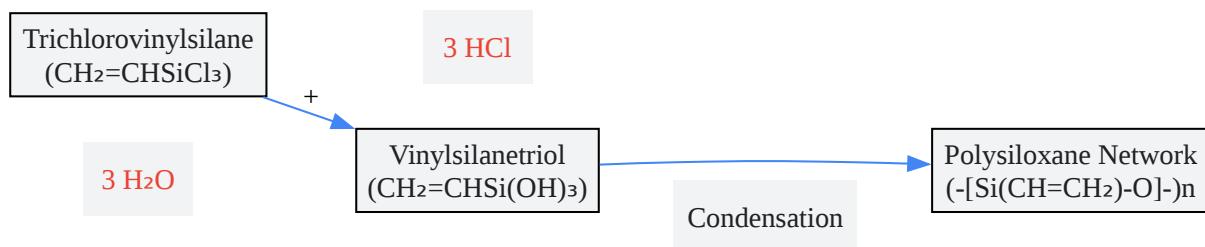
## Polymerization

The vinyl group of **trichlorovinylsilane** can undergo polymerization, typically through free-radical mechanisms, to form polyvinylsilanes.<sup>[1][9]</sup> This polymerization can be initiated by heat, light, or chemical initiators. The resulting polymers have a backbone of carbon atoms with trichlorosilyl groups as side chains. These polymers can be further modified through hydrolysis and condensation of the Si-Cl bonds.

### Experimental Protocol: Free-Radical Polymerization of **Trichlorovinylsilane**

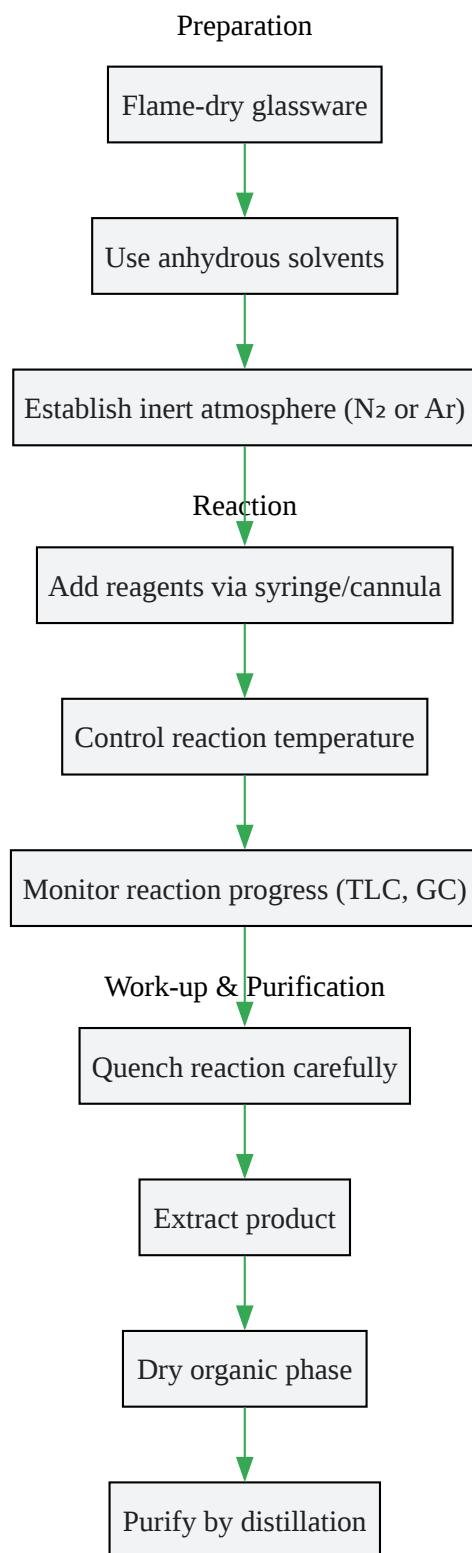
Objective: To polymerize **trichlorovinylsilane** using a free-radical initiator.

Materials:


- **Trichlorovinylsilane** (inhibitor-free)
- Azobisisobutyronitrile (AIBN)
- Anhydrous toluene
- Schlenk tube
- Nitrogen line
- Oil bath

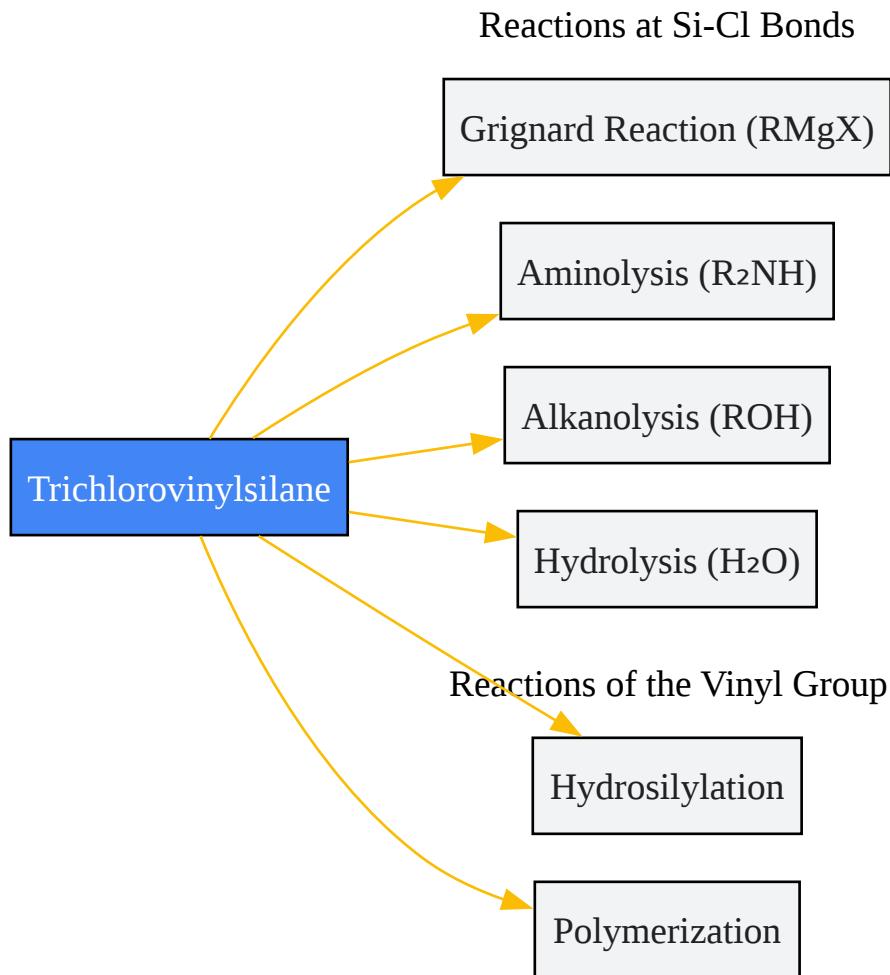
## Procedure:

- Purify **trichlorovinylsilane** by distillation to remove any inhibitors.
- In a Schlenk tube under a nitrogen atmosphere, dissolve 16.15 g (0.1 mol) of freshly distilled **trichlorovinylsilane** in 50 mL of anhydrous toluene.
- Add 0.164 g (1 mol%) of AIBN to the solution.
- Seal the Schlenk tube and heat the reaction mixture in an oil bath at 70 °C for 24 hours.
- Cool the reaction mixture to room temperature.
- Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
- Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.


## Visualizing Reactivity and Workflows

To better understand the chemical transformations and handling procedures associated with **trichlorovinylsilane**, the following diagrams are provided.




[Click to download full resolution via product page](#)

Caption: Hydrolysis and condensation pathway of **trichlorovinylsilane**.



[Click to download full resolution via product page](#)

Caption: General workflow for handling moisture-sensitive **trichlorovinylsilane**.



[Click to download full resolution via product page](#)

Caption: Summary of the main reactive pathways of **trichlorovinylsilane**.

## Applications in Research and Development

The dual reactivity of **trichlorovinylsilane** makes it a valuable reagent in several areas:

- **Silicone Polymers:** It is a fundamental precursor for the synthesis of a wide range of silicone polymers, including oils, rubbers, and resins.[10][11] The vinyl groups can be used for cross-linking, leading to materials with enhanced mechanical properties.[11]
- **Coupling Agent:** **Trichlorovinylsilane** is extensively used as a coupling agent to improve the adhesion between organic polymers and inorganic materials such as glass fibers, silica, and

metals.[9][11] The silanol groups formed upon hydrolysis can bond to the inorganic surface, while the vinyl group can co-polymerize with the organic matrix.

- Surface Modification: It is employed to modify the surfaces of materials to impart hydrophobicity or to introduce reactive sites for further functionalization.[3][11]
- Intermediate in Organic Synthesis: In the pharmaceutical and chemical industries, it serves as an intermediate for the synthesis of more complex organosilicon compounds with potential medicinal or material applications.[1]

## Safety and Handling

**Trichlorovinylsilane** is a hazardous chemical and must be handled with appropriate safety precautions.

- Corrosive: It is corrosive to the skin, eyes, and respiratory tract due to the release of HCl upon contact with moisture.[1][12]
- Flammable: It is a flammable liquid and its vapors can form explosive mixtures with air.[12]
- Water-Reactive: It reacts violently with water.[8][12]

Handling Recommendations:

- Always handle **trichlorovinylsilane** in a well-ventilated fume hood.
- Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[13]
- Store in a cool, dry, well-ventilated area away from sources of ignition and moisture.[9][14]
- Use and store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1]

## Conclusion

**Trichlorovinylsilane** is a highly reactive and versatile organosilicon compound with significant industrial and research applications. Its chemistry is primarily governed by the facile hydrolysis of its silicon-chlorine bonds and the reactivity of its vinyl group. A thorough understanding of its

chemical properties and reactivity, as outlined in this guide, is essential for its safe and effective use in the development of new materials and chemical entities. The provided experimental protocols and diagrams serve as a valuable resource for professionals engaged in research and development in fields where organosilicon chemistry plays a pivotal role.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. gelest.com [gelest.com]
- 2. benchchem.com [benchchem.com]
- 3. studenttheses.uu.nl [studenttheses.uu.nl]
- 4. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103570756A - Method for preparing vinyl trichlorosilane compound - Google Patents [patents.google.com]
- 8. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Vinylsiloxane synthesis [organic-chemistry.org]
- 12. Trichlorosilane [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Vinyltrichlorosilane | C<sub>2</sub>H<sub>3</sub>Cl<sub>3</sub>Si | CID 6413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Trichlorovinylsilane: Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1218785#trichlorovinylsilane-chemical-properties-and-reactivity>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)